Lipophilicity Advantage: LogP Differential vs. Unsubstituted Primary Amide Analog
6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide exhibits a computed LogP (XLogP3) of 2.4 by PubChem and 1.85 by Chemscene's internal method, versus the unsubstituted primary amide analog (6-bromoimidazo[1,2-a]pyridine-3-carboxamide, CAS 2044706-79-6) which has a reported LogP of 1.07–1.20 . This approximate 0.8–1.3 log unit increase in lipophilicity corresponds to a roughly 6- to 20-fold higher predicted octanol–water partition coefficient, consistent with greater predicted passive membrane permeability and potentially enhanced oral absorption in the context of the IPA pharmacophore, for which lipophilicity has been positively correlated with anti-TB whole-cell activity in QSAR models [1]. The N-ethyl substitution also reduces TPSA from ~60.4 Ų to 46.4 Ų, further favoring membrane transit .
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP: 1.85 (Chemscene) / 2.4 (PubChem XLogP3); TPSA: 46.4 Ų |
| Comparator Or Baseline | 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide (CAS 2044706-79-6): LogP 1.07 (ChemSrc) / 1.20 (ChemTradeHub); TPSA ~60.4 Ų |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.3 log units (~6–20× higher partition coefficient); ΔTPSA ≈ −14 Ų |
| Conditions | Computed values from PubChem XLogP3, ChemSrc, ChemTradeHub, and Chemscene; experimental LogP not available for these specific compounds |
Why This Matters
A LogP increase of ~1 log unit is associated with substantially higher predicted membrane permeability, making the N-ethyl derivative a preferred starting point for cell-based phenotypic screening where intracellular target engagement is required, while the reduced TPSA (< 60 Ų) keeps the compound within favorable oral bioavailability space per Veber's rule guidelines.
- [1] Adedirin O, Uzairu A, Shallangwa GA, Abechi SE. QSAR modelling study of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as anti-TB agents. Bull Natl Res Cent. 2020;44:136. Model 1: R²train = 0.8563, Q²cv = 0.7534; lipophilic descriptors (AATS1i, MATS5p) positively weighted in pMIC equation. View Source
